

# physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

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## Compound of Interest

**Compound Name:** 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

**Cat. No.:** B1586375

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An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Ethoxy-2-oxoethyl)nicotinic Acid**

**Abstract:** This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** (CAS No: 35969-51-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, core physical properties, solubility, and structural characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters such as melting point, aqueous solubility, and pKa, underpinned by the principles of scientific integrity and reproducibility. The guide aims to serve as a foundational resource for laboratory investigation and application of this compound.

## Chemical Identity and Structure

**2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is a derivative of nicotinic acid, featuring an ethoxy-2-oxoethyl substituent at the 2-position of the pyridine ring. This structural modification, combining a carboxylic acid and an ethyl ester, imparts specific chemical characteristics crucial for its application and behavior in biological and chemical systems. Its unique structure suggests potential as a scaffold or intermediate in the synthesis of more complex molecules.[\[1\]](#)

The fundamental identifiers and structural details are summarized below.

- IUPAC Name: **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**[\[2\]](#)

- CAS Number: 35969-51-8[3]
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>[2][3][4]
- Molecular Weight: 209.20 g/mol [3]
- Canonical SMILES: CCOC(=O)CC1=C(C=CC=N1)C(=O)O[4][5]
- InChI Key: HWWYQJVDTXVUMB-UHFFFAOYSA-N[4]
- InChI: InChI=1S/C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>/c1-2-15-9(12)6-8-7(10(13)14)4-3-5-11-8/h3-5H,2,6H2,1H3, (H,13,14)[4]

Caption: 2D Chemical Structure of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior, guiding experimental design, and ensuring proper handling and storage. The table below summarizes the key reported properties for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid**.

Property	Value	Source(s)
Molecular Weight	209.20 g/mol	[3]
Melting Point	134-136°C	[4]
Boiling Point	345.3°C at 760 mmHg	[4]
Appearance	Data not available; likely a solid at room temperature based on melting point.	
Purity	≥97% (as specified by commercial suppliers)	[4]
Predicted XlogP	0.6	[5]

## Solubility Profile

The solubility of a compound in various solvents is a determining factor for its utility in synthesis, formulation, and biological assays. While comprehensive solubility data for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is not extensively published, its parent compound, nicotinic acid, is soluble in water and slightly soluble in ethanol.<sup>[6]</sup> The presence of the ethyl ester group in **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** would be expected to increase its lipophilicity compared to nicotinic acid, potentially altering its solubility profile.

For practical applications, solubility should be empirically determined in relevant solvent systems. A standard protocol for aqueous solubility determination is provided in Section 6.2.

## Acidity and Lipophilicity (pKa and LogP)

Acidity (pKa): The molecule possesses two ionizable centers: the carboxylic acid on the pyridine ring and the pyridine nitrogen itself. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. For the parent compound, nicotinic acid, two pKa values are reported: 2.0 and 4.85.<sup>[7]</sup> The pKa of the carboxylic acid function in **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is expected to be in a similar range, influencing its charge state at different physiological pH values. This is a critical parameter for predicting absorption and distribution in biological systems. A protocol for its experimental determination is outlined in Section 6.3.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. A predicted XlogP value for **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is 0.6.<sup>[5]</sup> This value suggests a relatively balanced hydrophilic-lipophilic character.

## Spectral Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic methods.

Commercial suppliers of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** indicate the availability of the following spectral data, which are fundamental for identity confirmation:<sup>[4]</sup>

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would confirm the carbon-hydrogen framework and the presence of distinct functional groups (ethyl ester, pyridine ring, carboxylic acid).

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and the purity of the sample.

## Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties. These are designed to be self-validating and provide a robust framework for laboratory assessment.

### Protocol: Determination of Melting Point

**Rationale:** The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates high purity.

**Methodology:**

- **Sample Preparation:** Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
  - Heat the sample rapidly to a temperature approximately 15°C below the expected melting point (134°C).<sup>[4]</sup>
  - Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
  - Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

- Reporting: Report the result as a melting range (e.g., 134-136°C).

## Protocol: Aqueous Solubility Determination (Shake-Flask Method)

**Rationale:** The shake-flask method is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid-state compound and the solution.

**Caption:** Workflow for Shake-Flask Solubility Measurement.

**Methodology:**

- **System Preparation:** Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
- **Sample Addition:** Add an excess amount of **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** to a known volume of the buffer in a sealed glass vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period is crucial to ensure equilibrium is achieved.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant.
- **Quantification:** Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
- **Reporting:** Express the solubility in units of mg/mL or µg/mL.

## Protocol: Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring pH changes upon the addition of a titrant.

Methodology:

- Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.
- Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.5-2.0) using a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.
- Titration: While continuously stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Collection: Record the pH value after each addition of titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point for each ionizable group. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).

## Storage and Stability

Proper storage is essential to maintain the integrity of the compound. Based on supplier recommendations, **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** should be stored in a sealed container in a dry place, with long-term storage recommended at 2-8°C.[3][4]

## Conclusion

**2-(2-Ethoxy-2-oxoethyl)nicotinic acid** is a nicotinic acid derivative with well-defined physical properties, including a melting point of 134-136°C and a molecular weight of 209.20 g/mol .[3] [4] Its structure, containing both a carboxylic acid and an ethyl ester, suggests a balanced lipophilicity and multiple sites for chemical modification. While extensive experimental data on properties like solubility and pKa are not widely published, the standardized protocols provided

in this guide offer a robust framework for their determination. This document serves as a critical resource for scientists, enabling informed experimental design and facilitating further research into the applications of this compound.

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